molecular formula C21H27N3O4 B2641977 N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-phenylpropyl)oxalamide CAS No. 877630-94-9

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-phenylpropyl)oxalamide

Cat. No. B2641977
CAS RN: 877630-94-9
M. Wt: 385.464
InChI Key: CIOXNESITDDDEB-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-phenylpropyl)oxalamide, also known as FMOX, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FMOX is a novel oxalamide derivative that has been synthesized using a multi-step process, and it has shown promising results in various studies.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been involved in studies focusing on the synthesis and structural analysis of derivatives that exhibit potential biological activities. For example, the synthesis, crystal, and computational studies of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide derivatives have been reported, highlighting their in vitro anti-tuberculosis activity. These derivatives were characterized using single crystal X-ray diffraction and spectroscopic techniques, demonstrating the compound's utility in developing new therapeutic agents (Yuefei Bai et al., 2011).

  • Another study presented a novel acid-catalyzed rearrangement for synthesizing di- and mono-oxalamides from related structures, showcasing the compound's relevance in creating new chemical entities through innovative synthetic routes (V. Mamedov et al., 2016).

Biological Activity and Applications

  • Research has explored the biological activities of related molecules, indicating potential therapeutic applications. A study on the synthesis, characterization, and biological evaluation of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives revealed some compounds exhibited significant antibacterial and antifungal activities. This suggests that modifications of the core structure could lead to potent antimicrobial agents (Loganathan Velupillai et al., 2015).

Chemical Properties and Reactivity

  • The compound and its derivatives have been studied for their chemical reactivity and properties, such as participating in coupling reactions that are fundamental in organic synthesis and pharmaceutical chemistry. For instance, N,N'-Bis(furan-2-ylmethyl)oxalamide, a related bidentate ligand, has been found effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This highlights the compound's utility in facilitating complex chemical transformations for synthesizing pharmacologically relevant structures (Subhajit Bhunia et al., 2017).

Advanced Materials and Catalysis

  • Compounds with similar structures have been investigated for their roles in materials science and catalysis. For example, studies on the photocytotoxic activity of ruthenium(II) complexes involving phenanthroline-hydrazone ligands, which share a structural resemblance, have demonstrated the potential of these complexes in medicinal chemistry and materials science (P. P. Silva-Caldeira et al., 2021).

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c25-20(22-10-4-8-17-6-2-1-3-7-17)21(26)23-16-18(19-9-5-13-28-19)24-11-14-27-15-12-24/h1-3,5-7,9,13,18H,4,8,10-12,14-16H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOXNESITDDDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCCCC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-phenylpropyl)oxalamide

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